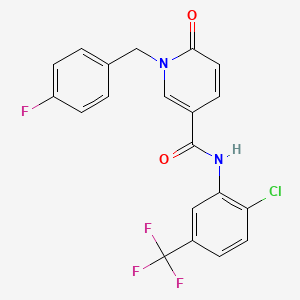
N-(2-chloro-5-(trifluoromethyl)phenyl)-1-(4-fluorobenzyl)-6-oxo-1,6-dihydropyridine-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-chloro-5-(trifluoromethyl)phenyl)-1-(4-fluorobenzyl)-6-oxo-1,6-dihydropyridine-3-carboxamide is a useful research compound. Its molecular formula is C20H13ClF4N2O2 and its molecular weight is 424.78. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
N-(2-chloro-5-(trifluoromethyl)phenyl)-1-(4-fluorobenzyl)-6-oxo-1,6-dihydropyridine-3-carboxamide is a compound of interest due to its potential biological activities, particularly in the context of medicinal chemistry. This article explores its biological activity, focusing on its interactions with various biochemical pathways and its potential therapeutic applications.
- Molecular Formula : C18H12ClF4N3O2
- Molecular Weight : 493.95 g/mol
- CAS Number : 477333-35-0
The compound exhibits biological activity primarily through its inhibition of specific enzymes and receptors. Notably, it has been studied for its effects on cholinesterases, which are critical in neurotransmission.
Cholinesterase Inhibition
Cholinesterases, including acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), play vital roles in the hydrolysis of acetylcholine, a neurotransmitter involved in muscle activation and cognitive functions. Inhibition of these enzymes can lead to increased levels of acetylcholine, which may have therapeutic implications in conditions like Alzheimer's disease.
Research indicates that derivatives similar to this compound demonstrate significant inhibitory activity against AChE and BChE. For instance, certain synthesized compounds showed IC50 values in the nanomolar range against AChE, indicating potent inhibition .
Biological Activity Data
| Biological Activity | IC50 (µM) | Reference |
|---|---|---|
| AChE Inhibition | 0.038 | |
| BChE Inhibition | 0.024 | |
| α-Glycosidase Inhibition | 0.073 | |
| hCA I Inhibition | 1.80 |
Study 1: Cholinesterase Inhibitors
A study evaluated several derivatives of dihydropyridine compounds for their cholinesterase inhibitory properties. The results indicated that compounds with similar structural features to this compound exhibited potent inhibition against both AChE and BChE. This suggests a potential application in treating neurodegenerative diseases where cholinergic dysfunction is prominent .
Study 2: Structure-Activity Relationship (SAR)
A comprehensive SAR study focused on modifications to the dihydropyridine core structure. The findings revealed that specific substitutions could enhance the inhibitory potency against cholinesterases while maintaining selectivity over other metabolic enzymes. This work underscores the importance of structural optimization in drug development processes aimed at enhancing biological activity .
Propiedades
IUPAC Name |
N-[2-chloro-5-(trifluoromethyl)phenyl]-1-[(4-fluorophenyl)methyl]-6-oxopyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13ClF4N2O2/c21-16-7-4-14(20(23,24)25)9-17(16)26-19(29)13-3-8-18(28)27(11-13)10-12-1-5-15(22)6-2-12/h1-9,11H,10H2,(H,26,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPCHIIFQXYTWOO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CN2C=C(C=CC2=O)C(=O)NC3=C(C=CC(=C3)C(F)(F)F)Cl)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13ClF4N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













